REACTION_CXSMILES
|
C(N1C=CN=C1)([N:3]1C=CN=C1)=O.[Cl:13][C:14]1[CH:15]=[C:16]([N:21]2[CH:25]=[C:24]([C:26]([OH:28])=O)[N:23]=[CH:22]2)[CH:17]=[CH:18][C:19]=1[Cl:20].N.O>CN(C=O)C>[Cl:13][C:14]1[CH:15]=[C:16]([N:21]2[CH:25]=[C:24]([C:26]([NH2:3])=[O:28])[N:23]=[CH:22]2)[CH:17]=[CH:18][C:19]=1[Cl:20]
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C=NC(=C1)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
the precipitated product was filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from EtOH
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C=NC(=C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |